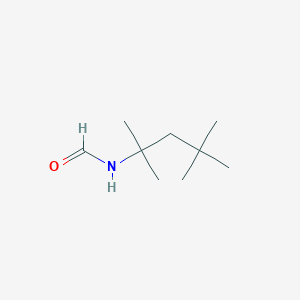
ethanone, 1-(2-thienyl)-, oxime, (1Z)-
Descripción general
Descripción
“Ethanone, 1-(2-thienyl)-, oxime, (1Z)-” is a chemical compound with the molecular formula C6H7NOS . It is also known by other names such as “1-(2-thienyl)ethanone oxime” and "1-Thiophen-2-yl-ethanone oxime" . The compound has a molecular weight of 141.19 g/mol.
Molecular Structure Analysis
The molecular structure of “ethanone, 1-(2-thienyl)-, oxime, (1Z)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Aplicaciones Científicas De Investigación
Electrosynthesis of Hydrogen Peroxide
Ethanone derivatives, due to their electrochemical properties, have been explored in the electrosynthesis of hydrogen peroxide (H2O2). Electrosynthesis offers a green and efficient route to H2O2, reducing dependence on less environmentally friendly oxidants. This process involves the oxidation of water at anodic catalysts or the partial reduction of oxygen at cathodes featuring noble metal alloys or doped carbon. The study by Perry et al. (2019) details the advancements in catalyst and reactor designs for highly selective H2O2 electrosynthesis, highlighting the potential of ethanone derivatives in optimizing these systems (Perry et al., 2019).
Organic Synthesis and Heterocyclic Compounds
Ethanone, 1-(2-thienyl)-, oxime, (1Z)- and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Sainsbury (1991) reviews the synthesis of 1,2-oxazines and related compounds from 3-acyl-1-nitrosopent-1-en-4-ones, demonstrating the chemical versatility and significance of ethanone derivatives in organic synthesis (Sainsbury, 1991).
Photocatalysis and Water Splitting
In the field of renewable energy, ethanone derivatives have been investigated for their role in photocatalytic materials for water splitting, a process critical for hydrogen production. Kudo and Miseki (2009) provide an overview of heterogeneous photocatalyst materials, including those based on ethanone derivatives, for efficient water splitting into hydrogen and oxygen. Such advancements highlight the potential of these compounds in sustainable energy solutions (Kudo & Miseki, 2009).
Metal-Ion Assisted Reactions
The reactivity of ethanone derivatives in the presence of metal ions offers fascinating insights into their applications in coordination chemistry. Yu et al. (1996) review the metal-ion assisted reactions of oximes, including ethanone derivatives, emphasizing their diverse chemistry and potential in synthesizing novel metal complexes with varied applications (Yu, Tudela, & Pombeiro, 1996).
Antioxidant Activity and Oxidative Stress
Research into the antioxidant properties and roles in mitigating oxidative stress of compounds like ethanone derivatives is critical in understanding their potential therapeutic applications. Blokhina, Virolainen, and Fagerstedt (2003) delve into the mechanisms of oxidative stress in plants and the role of antioxidants, including ethanone derivatives, in protecting against environmental stressors. This research underscores the importance of these compounds in biological systems and their potential in developing stress-resistant plant varieties (Blokhina, Virolainen, & Fagerstedt, 2003).
Safety And Hazards
The safety and hazards associated with “ethanone, 1-(2-thienyl)-, oxime, (1Z)-” are not provided in the search results. As with any chemical, appropriate safety precautions should be taken when handling this compound. Consult the Material Safety Data Sheet (MSDS) or other reliable sources for specific safety information .
Propiedades
IUPAC Name |
N-(1-thiophen-2-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODHTVIKKXGOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941341 | |
| Record name | N-[1-(Thiophen-2-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethanone, 1-(2-thienyl)-, oxime, (1Z)- | |
CAS RN |
1956-45-2 | |
| Record name | 1-(2-Thienyl)ethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(Thiophen-2-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-thienyl)ethanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















